REACTION_CXSMILES
|
C([N:8]1[CH2:14][CH2:13][C:12](=[O:15])[NH:11][CH:10]([CH3:16])[CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:16][CH:10]1[NH:11][C:12](=[O:15])[CH2:13][CH2:14][NH:8][CH2:9]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under a hydrogen atmosphere (3 bar)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CNCCC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |